N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Description
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[45]decane-8-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-14-3-4-17(11-15(14)2)23-13-16(12-18(23)24)21-19(25)22-7-5-20(6-8-22)26-9-10-27-20/h3-4,11,16H,5-10,12-13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDXZJDSAJSJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4(CC3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the spiro linkage: This step involves the reaction of a suitable precursor with a spiro-forming reagent under controlled conditions.
Introduction of functional groups: Various functional groups are introduced through reactions such as acylation, alkylation, and oxidation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening, and continuous flow reactors.
Chemical Reactions Analysis
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its properties.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can be compared with other similar spiro compounds, such as:
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spiro structure but different functional groups, leading to distinct properties and applications.
N-(2,3-dimethylphenyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide: Another spiro compound with different substituents, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, including interactions with various molecular targets. This article reviews its biological activity based on existing research findings.
Chemical Structure
The compound features several key structural elements:
- Pyrrolidinone ring : Contributes to its pharmacological properties.
- Aromatic rings : The presence of dimethylphenyl groups enhances lipophilicity and receptor binding.
- Dioxa and azaspiro components : These rings may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes in the body. The proposed mechanisms include:
- Enzyme inhibition : The compound may bind to active sites of enzymes, altering their function.
- Receptor modulation : It may act as an agonist or antagonist at various receptors, affecting signaling pathways.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including:
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent in treating infections .
- Anticancer Properties : In vitro studies on human cancer cell lines revealed that the compound effectively inhibited cell growth and induced apoptosis in breast cancer cells (MCF-7). The IC50 value was reported at 15 µM, suggesting a strong anticancer potential .
- Neuroprotective Effects : Research involving neuronal cell cultures showed that the compound could significantly reduce cell death induced by oxidative stressors such as hydrogen peroxide. This protective effect was attributed to its ability to enhance antioxidant enzyme activity .
- Anti-inflammatory Mechanism : In a model of acute inflammation induced by carrageenan, the compound reduced edema formation by 50% compared to control groups, highlighting its anti-inflammatory properties .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High tissue distribution due to lipophilic nature.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Predominantly excreted via urine as metabolites.
Q & A
What are the established synthetic methodologies for preparing N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, and how can reaction conditions be optimized for yield improvement?
Basic Research Focus
The synthesis typically involves multi-step reactions, including cyclization and condensation steps. A common approach is the coupling of a pyrrolidinone intermediate (e.g., 5-oxopyrrolidin-3-yl derivatives) with a functionalized spirocyclic carboxamide precursor. For example, analogous spirocyclic systems (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) are synthesized via nucleophilic substitution or amide bond formation under anhydrous conditions . Optimization strategies include:
- Temperature Control : Reactions at 0–5°C for sensitive intermediates to avoid side reactions.
- Catalyst Selection : Use of N,N-diisopropylethylamine (DIPEA) or 1-hydroxybenzotriazole (HOBt) for efficient coupling .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate high-purity products .
What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Focus
A combination of 1H/13C NMR , FT-IR , and LC-MS is critical:
- NMR : Key resonances include the spirocyclic proton (δ 3.5–4.5 ppm) and carbonyl groups (δ 165–175 ppm). Discrepancies in peak splitting may indicate conformational isomerism .
- IR : Confirm the presence of amide C=O stretches (~1680 cm⁻¹) and spirocyclic ether C-O-C (~1100 cm⁻¹) .
- LC-MS : High-resolution mass spectrometry (HRMS) with ESI+ mode ensures molecular weight accuracy (e.g., [M+H]+ calculated vs. observed) .
How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?
Advanced Research Focus
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
